5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
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Overview
Description
5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable hydrazine derivatives in the presence of ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing activity against specific cancer cell lines.
Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as semiconductors and photovoltaic materials.
Biological Studies: The compound’s biological activity, including antimicrobial and anti-inflammatory properties, is of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar fused ring structure and are used in organic electronics.
Pyrazolo[3,4-d]pyrimidines: These compounds are investigated for their anticancer properties and share structural similarities with 5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one.
Uniqueness
5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is unique due to its specific fusion of thiadiazole and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
61457-16-7 |
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Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
5-propan-2-yl-6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H8N4OS/c1-3(2)5-8-6(12)4-7(9-5)13-11-10-4/h3H,1-2H3,(H,8,9,12) |
InChI Key |
DARFLVRVGMLEQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=O)N1)N=NS2 |
Origin of Product |
United States |
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